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molecular formula C7H6N2O5 B1371268 6-Methoxy-5-nitropicolinic acid CAS No. 475272-62-9

6-Methoxy-5-nitropicolinic acid

Cat. No. B1371268
M. Wt: 198.13 g/mol
InChI Key: USBYKQLQDLTNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346812B2

Procedure details

The suspension of 6-methoxy-5-nitropicolinic acid (1 equiv), methylamine hydrochloride (2 equiv), sodium bicarbonate (2 equiv), HATU (2 equiv) in DMSO (1 M) was stirred at 25° C. for 15 h. The reaction mixture was quenched with saturated aqueous sodium chloride and then washed with ethyl acetate. The organic phase was combined and washed with saturated aqueous sodium bicarbonate. The organic layer was dried (anhydrous sodium sulfate), filtered, and concentrated. The crude product was purified by silica gel column chromatography (0-90% ethyl acetate (with 1% 1N ammonia in methanol) in hexane). Concentration of the desired fractions under reduced pressure afforded the title compound (85%) as a yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 2.86 (d, J=4.73 Hz, 3 H) 4.17 (s, 3 H) 7.77 (dd, J=8.04, 0.79 Hz, 1 H) 8.54-8.60 (m, 1 H) 8.77 (m, J=4.10 Hz, 1 H); MS (ESI) m/z 212.2 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=O)[CH:6]=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].Cl.CN.C(=O)(O)[O-].[Na+].[CH3:23][N:24](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CS(C)=O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([NH:24][CH3:23])=[O:11])[CH:6]=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous sodium chloride
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (anhydrous sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (0-90% ethyl acetate (with 1% 1N ammonia in methanol) in hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(C=CC(=N1)C(=O)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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